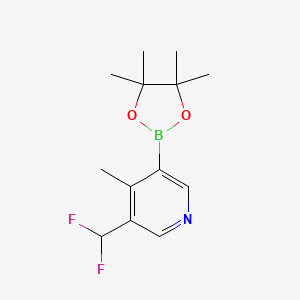
(5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester: is a boronic ester derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound features a difluoromethyl group and a methyl group attached to a pyridine ring, which is further bonded to a boronic acid pinacol ester. The presence of the boronic acid pinacol ester moiety makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(difluoromethyl)-4-methylpyridine.
Borylation Reaction: The pyridine derivative undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired boronic acid pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, producing biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester is widely used as a building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science.
Biology and Medicine
The compound’s derivatives have shown potential in medicinal chemistry for developing new drugs. The difluoromethyl group enhances metabolic stability and bioavailability, making it an attractive moiety for drug design. Researchers are exploring its use in developing inhibitors for various enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and advanced materials. Its unique chemical properties enable the synthesis of compounds with improved performance characteristics, such as increased potency and selectivity.
Mécanisme D'action
The mechanism of action of (5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-(Trifluoromethyl)pyridin-2-yl)boronic acid pinacol ester
- (4-Methylpyridin-3-yl)boronic acid pinacol ester
- (5-(Difluoromethyl)pyridin-3-yl)boronic acid pinacol ester
Uniqueness
The presence of both the difluoromethyl and methyl groups in (5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester distinguishes it from other similar compounds. These groups can significantly influence the compound’s reactivity, stability, and overall chemical behavior, making it a unique and valuable reagent in various applications.
Propriétés
Formule moléculaire |
C13H18BF2NO2 |
|---|---|
Poids moléculaire |
269.10 g/mol |
Nom IUPAC |
3-(difluoromethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H18BF2NO2/c1-8-9(11(15)16)6-17-7-10(8)14-18-12(2,3)13(4,5)19-14/h6-7,11H,1-5H3 |
Clé InChI |
KLOOIJCIOKEQNB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




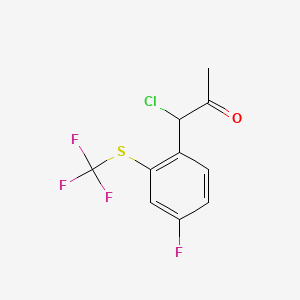


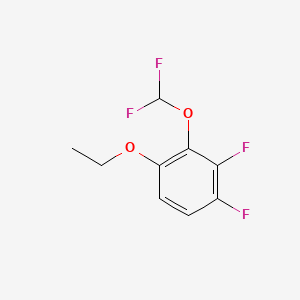
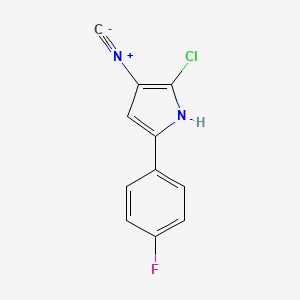


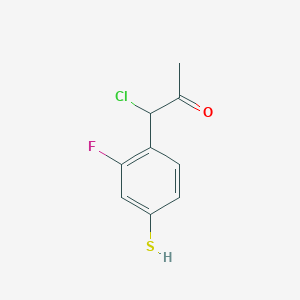
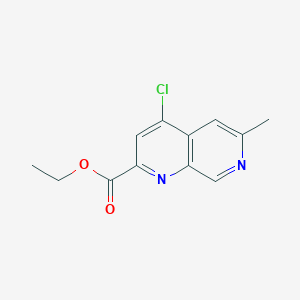
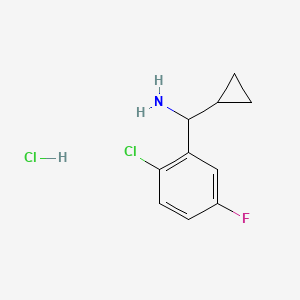
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B14037119.png)

